molecular formula C7H10O B3005717 1-Spiro[2.2]pentan-2-ylethanone CAS No. 249563-62-0

1-Spiro[2.2]pentan-2-ylethanone

Cat. No.: B3005717
CAS No.: 249563-62-0
M. Wt: 110.156
InChI Key: MSSLYDWUJKWRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Spiro[2.2]pentan-2-ylethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core, which is a highly strained and compact bicyclic system. The presence of the ethanone group adds to its chemical versatility, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-Spiro[2.2]pentan-2-ylethanone involves several steps, often starting with the formation of the spiro[2.2]pentane core. One common method includes the reaction of pentaerythritol with hydrobromic acid to produce 2,2-bis(bromomethyl)-1,3-dibromopropane. This intermediate is then reacted with zinc metal to form the spiro[2.2]pentane structure .

Chemical Reactions Analysis

1-Spiro[2.2]pentan-2-ylethanone undergoes a variety of chemical reactions due to its strained ring system and reactive ethanone group. Common reactions include:

Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Spiro[2.2]pentan-2-ylethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Spiro[2.2]pentan-2-ylethanone exerts its effects is largely dependent on its chemical structure. The spirocyclic core introduces significant ring strain, making the compound highly reactive. This reactivity allows it to participate in various chemical reactions, often involving the formation or breaking of carbon-carbon bonds. The ethanone group can interact with nucleophiles or electrophiles, facilitating a range of chemical transformations .

Comparison with Similar Compounds

1-Spiro[2.2]pentan-2-ylethanone can be compared to other spirocyclic compounds such as spiro[2.2]pentane and spiro[3.3]heptane. While all these compounds share the spirocyclic core, this compound is unique due to the presence of the ethanone group, which adds to its chemical versatility and reactivity. Similar compounds include:

Properties

IUPAC Name

1-spiro[2.2]pentan-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5(8)6-4-7(6)2-3-7/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSLYDWUJKWRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC12CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.